N-(3-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a thioacetamide linker and a benzo[d]thiazol-2-one moiety. The 1,2,4-triazole core is substituted at position 4 with a methyl group and at position 5 with a methylene-bridged 2-oxobenzo[d]thiazole ring. The thioether (-S-) group connects the triazole to an acetamide-terminated phenyl group at position 2.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S2/c1-13(28)22-14-6-5-7-15(10-14)23-19(29)12-31-20-25-24-18(26(20)2)11-27-16-8-3-4-9-17(16)32-21(27)30/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWRKOXUDHCLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, with the CAS number 847400-55-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.
Compound Overview
Chemical Properties:
- Molecular Formula: C21H20N6O3S2
- Molecular Weight: 468.6 g/mol
- Structure: The compound consists of a benzothiazole moiety linked to a triazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study synthesized various benzothiazole derivatives and evaluated their effects on cancer cells. One derivative exhibited significant inhibition of cell proliferation in A431, A549, and H1299 cancer cell lines, suggesting that structural modifications can enhance anticancer properties .
2. Anti-inflammatory and Analgesic Effects
The compound has been evaluated for anti-inflammatory and analgesic properties:
- In a comparative study involving thiazole derivatives, compounds were tested for their ability to reduce inflammation and pain in animal models. The results indicated that certain derivatives showed superior activity compared to standard reference drugs .
3. Antimicrobial Activity
The antimicrobial potential of related thiazole compounds has been documented:
- Research indicates that thiazole-substituted compounds exhibit notable antibacterial and antifungal activities. This suggests that this compound may also possess similar properties due to its structural components .
The mechanisms underlying the biological activity of this compound are thought to involve:
- Inhibition of Key Enzymes: Compounds with similar structures often inhibit enzymes involved in cancer progression and inflammation pathways.
- Induction of Apoptosis: Some studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through modulation of cell cycle-related proteins .
Case Studies
Several case studies have provided insights into the efficacy of benzothiazole derivatives:
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N-(3-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions that incorporate various chemical reagents. The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For example, studies on thiazole derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
The compound's anticancer potential has also been explored extensively. In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and others. The mechanism may involve the induction of apoptosis or cell cycle arrest . Molecular docking studies have provided insights into the binding affinities of these compounds to specific cancer-related targets, suggesting a structure-activity relationship that can be exploited for drug design.
Case Studies
- Antimicrobial Study : A study involving thiazole derivatives showed that compounds with similar structural motifs to this compound demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research : Another investigation focused on the anticancer activity of triazole derivatives where compounds were tested against various human cancer cell lines. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Key Observations :
- Benzo[d]thiazol-2-one vs. Thiophene/Phenyl : The benzo[d]thiazol-2-one moiety in the target compound provides a fused bicyclic system, enabling π-π stacking and hydrogen bonding via the carbonyl group, which is absent in thiophene or phenyl analogs .
- 4-Methyl vs.
- 3-Acetamidophenyl vs. Other Acetamide Groups : The 3-acetamidophenyl group balances hydrophilicity and hydrophobicity, contrasting with the 2-ethoxyphenyl (more polar) or p-tolyl (more lipophilic) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
